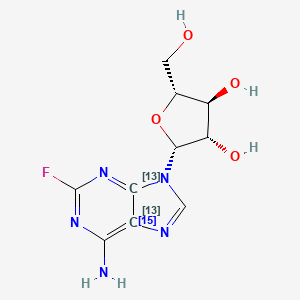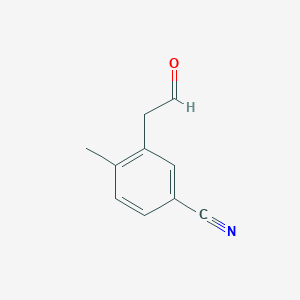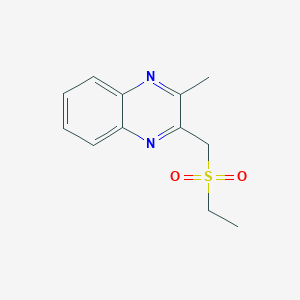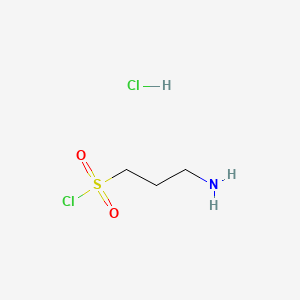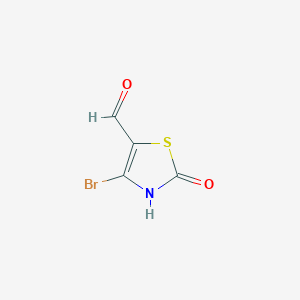
6PPD-quinonoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
6PPD-quinonoic Acid is typically formed through the oxidation of N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine in the presence of singlet oxygen in an ozone-rich environment . The reaction involves a series of transformations, including amine group oxidation, side-chain oxidation, and nitroxide radical formation .
Industrial Production Methods
化学反応の分析
Types of Reactions
6PPD-quinonoic Acid undergoes various chemical reactions, including:
Oxidation: The compound is formed through the oxidation of N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine.
Reduction: It can be reduced back to its precursor under certain conditions.
Substitution: The quinone structure allows for substitution reactions at specific positions.
Common Reagents and Conditions
Oxidation: Singlet oxygen and ozone are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinone derivatives and reduced forms of the compound .
科学的研究の応用
6PPD-quinonoic Acid has several scientific research applications, including:
Environmental Chemistry: Studying its degradation and detoxification in water environments.
Toxicology: Investigating its toxic effects on aquatic organisms and potential hepatotoxicity in mammals.
Analytical Chemistry: Developing methods for its detection and quantification in environmental samples.
作用機序
The mechanism by which 6PPD-quinonoic Acid exerts its toxic effects involves the formation of reactive oxygen species and subsequent oxidative stress . The compound targets cellular components, leading to cellular damage and apoptosis . Key molecular pathways involved include the activation of oxidative stress response pathways and disruption of mitochondrial function .
類似化合物との比較
Similar Compounds
1,3-Diphenylguanidine: Another tire rubber additive with similar environmental concerns.
Benzothiazoles: Compounds used in rubber manufacturing with potential environmental toxicity.
Uniqueness
6PPD-quinonoic Acid is unique due to its high toxicity to specific aquatic species and its stability in water environments . Its formation from a widely used tire additive makes it a significant environmental pollutant .
特性
分子式 |
C19H22N2O4 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
3-anilino-2-hydroxy-6-(4-methylpentan-2-ylimino)-5-oxocyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C19H22N2O4/c1-11(2)9-12(3)20-17-15(22)10-14(18(23)16(17)19(24)25)21-13-7-5-4-6-8-13/h4-8,10-12,21,23H,9H2,1-3H3,(H,24,25) |
InChIキー |
LZKIOLOSCSYSGS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)N=C1C(=O)C=C(C(=C1C(=O)O)O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


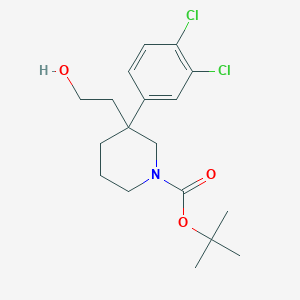
![Benzene, 1,3-bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl](/img/structure/B13855690.png)
![1-[[[(1R)-1-[3-[(2S,R)-2-[[(1-Carboxycyclopropyl)methyl]thio]-2-(7-chloro-2-quinolinyl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methylcyclopropaneacetic Acid](/img/structure/B13855696.png)
![3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]benzoyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13855705.png)

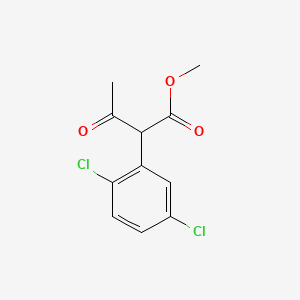
![N-(4-butylphenyl)-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4-methylbenzenesulfonamide](/img/structure/B13855714.png)
![(2S)-2-amino-5-[[(1R)-1-carboxy-2-[(E)-prop-1-enyl]sulfinylethyl]amino]-5-oxopentanoic acid](/img/structure/B13855715.png)
![4-[2-(aminooxy)ethyl]Morpholine hydrochloride](/img/structure/B13855733.png)
